molecular formula C14H18O4S B12554004 Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester CAS No. 160790-14-7

Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester

Cat. No.: B12554004
CAS No.: 160790-14-7
M. Wt: 282.36 g/mol
InChI Key: CTCKUDTVPBDAHJ-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester is a chemical compound with a complex structure that includes a cyclobutane ring, a carboxylic acid group, and a sulfonyl group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of cyclobutanecarboxylic acid, which is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of enzymes or alter protein-protein interactions. This compound may also affect cellular pathways by influencing signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester is unique due to the presence of both the sulfonyl and ethyl ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

160790-14-7

Molecular Formula

C14H18O4S

Molecular Weight

282.36 g/mol

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylcyclobutane-1-carboxylate

InChI

InChI=1S/C14H18O4S/c1-3-18-13(15)14(9-4-10-14)19(16,17)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3

InChI Key

CTCKUDTVPBDAHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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